2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
CAS No.: 681279-56-1
Cat. No.: VC4226177
Molecular Formula: C26H23F3N2OS
Molecular Weight: 468.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681279-56-1 |
|---|---|
| Molecular Formula | C26H23F3N2OS |
| Molecular Weight | 468.54 |
| IUPAC Name | 2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C26H23F3N2OS/c1-17-11-12-18(2)19(13-17)14-31-15-24(20-7-3-6-10-23(20)31)33-16-25(32)30-22-9-5-4-8-21(22)26(27,28)29/h3-13,15H,14,16H2,1-2H3,(H,30,32) |
| Standard InChI Key | JEFRPUOQORJKJI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Introduction
The compound 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring an indole moiety and a sulfanyl group, which are crucial for its potential biological activities. This compound belongs to the category of sulfanyl-containing indole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological properties.
Synthesis and Chemical Reactivity
The synthesis of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
| Step | Description | Reagents |
|---|---|---|
| 1. | Formation of indole derivative | Indole, aryl amines |
| 2. | Introduction of sulfanyl group | Sulfur-containing reagents |
| 3. | Acylation with trifluoromethylphenyl acetamide | Trifluoromethylphenyl amine, acylating agents |
The compound can participate in various chemical reactions typical for indole derivatives and sulfonamides, including nucleophilic substitutions and hydrolysis under acidic or basic conditions.
Biological Activities and Potential Applications
Research indicates that indole derivatives can modulate neurotransmitter systems or exhibit anti-inflammatory properties through inhibition or activation of specific pathways. The presence of the indole moiety in 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide suggests potential interactions with biological targets such as enzymes or receptors involved in inflammatory processes.
| Potential Application | Mechanism of Action |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Neurotransmitter modulation | Interaction with neurotransmitter receptors |
Research Findings and Future Directions
Detailed studies on the interactions of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide with biological systems would provide insight into its pharmacological potential. Research continues into optimizing its structure for enhanced efficacy and reduced toxicity, which is crucial for its development as a drug candidate.
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